molecular formula C9H8O2 B3024429 2-Vinylbenzoic acid CAS No. 27326-43-8

2-Vinylbenzoic acid

Cat. No.: B3024429
CAS No.: 27326-43-8
M. Wt: 148.16 g/mol
InChI Key: XUDBVJCTLZTSDC-UHFFFAOYSA-N
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Description

2-Vinylbenzoic acid is an organic compound with the molecular formula C9H8O2 It is a derivative of benzoic acid, where a vinyl group is attached to the benzene ring at the second position

Scientific Research Applications

2-Vinylbenzoic acid has several applications in scientific research:

Safety and Hazards

2-Vinylbenzoic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

2-Vinylbenzoic acid, a derivative of benzoic acid, primarily targets the aromatic ring of benzene . The aromatic ring is especially stable due to the delocalization of six pi electrons in six p orbitals above and below the plane of the benzene ring . This stability is crucial as it allows the aromatic ring to be retained during reactions .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . This process involves two steps:

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of benzene derivatives . The compound plays a crucial role in the electrophilic aromatic substitution reactions of benzene . These reactions are part of the broader phenylpropanoid pathway, which is responsible for the production of a wide array of primary and secondary metabolites .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known that the compound is a solid at room temperature , which may influence its absorption and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to the formation of substituted benzene rings . These rings are key components in a variety of bioactive molecules and have wide applications in the field of polymer chemistry .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature, as it is a solid at room temperature . Additionally, the presence of other reactants and catalysts in the environment can also influence the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Vinylbenzoic acid can be synthesized through several methods. One common approach involves the palladium-catalyzed cyclization of this compound and 2-(2-methyl-2-propenyl)-benzoic acid . This method typically requires specific reaction conditions, including the use of palladium catalysts and controlled temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize similar catalytic processes but are optimized for higher yields and efficiency. The exact details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2-Vinylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the vinyl group into a carboxyl group, forming benzoic acid derivatives.

    Reduction: The vinyl group can be reduced to an ethyl group under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted benzoic acids.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Ethylbenzoic acid.

    Substitution: Various substituted benzoic acids, depending on the substituent introduced.

Comparison with Similar Compounds

    4-Vinylbenzoic acid: Similar structure but with the vinyl group at the fourth position.

    2-Allylbenzoic acid: Contains an allyl group instead of a vinyl group.

    2-Vinylnaphthalene: A naphthalene derivative with a vinyl group.

Uniqueness: 2-Vinylbenzoic acid is unique due to the position of the vinyl group, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the chemical behavior and applications of the compound compared to its analogs.

Properties

IUPAC Name

2-ethenylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-2-7-5-3-4-6-8(7)9(10)11/h2-6H,1H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDBVJCTLZTSDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184642
Record name Vinylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30551-66-7, 27326-43-8
Record name Vinylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030551667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vinylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.653
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-Vinylbenzoic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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